2-(3,4-dimethylphenyl)-7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-7-methoxy-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2S/c1-14-7-8-16(11-15(14)2)19-12-20-18-5-4-6-21(26-3)22(18)27-23(25(20)24-19)17-9-10-28-13-17/h4-11,13,20,23H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYQZSGUCYYCIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC3C5=CSC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethylphenyl)-7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine (CAS Number: 900003-91-0) is a heterocyclic organic compound with potential pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 390.5 g/mol . The structure features a complex arrangement of a benzo[e]pyrazole core with thiophene and methoxy substituents which may influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₂O₂S |
| Molecular Weight | 390.5 g/mol |
| CAS Number | 900003-91-0 |
Biological Activity Overview
Research into the biological activity of this compound has highlighted several potential pharmacological effects:
- Antitumor Activity : Pyrazole derivatives are known for their anticancer properties. Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colorectal carcinoma (HCT-116) .
- Anti-inflammatory Properties : The thieno[2,3-b]thiophene scaffold present in the compound has been associated with anti-inflammatory effects. Compounds in this class have demonstrated the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes .
- Antimicrobial Activity : Similar pyrazole derivatives have shown promising antimicrobial effects, suggesting that this compound may also possess such properties. This is particularly relevant given the rising concern over antibiotic resistance .
Antitumor Activity
A study focusing on pyrazole derivatives revealed that certain compounds exhibited notable cytotoxicity against cancer cell lines. For instance, a related pyrazole derivative demonstrated an IC50 value of 16.19 µM against HCT-116 cells . This suggests that the compound may exhibit similar or enhanced activity due to its unique substituents.
Anti-inflammatory Effects
Research on thieno[2,3-b]thiophene derivatives indicated significant inhibition of COX enzymes, with some compounds showing up to 71% edema inhibition compared to standard drugs like celecoxib . This highlights the potential for developing anti-inflammatory agents from this class of compounds.
Antimicrobial Properties
A review of pyrazole derivatives noted their effectiveness against various bacterial strains, indicating a broad spectrum of antimicrobial activity . The specific structure of the compound may enhance its efficacy against resistant strains.
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory capabilities of pyrazolo derivatives, including this compound. Research indicates that compounds with similar structures exhibit potent inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, derivatives have shown IC50 values significantly lower than standard anti-inflammatory drugs like celecoxib and indomethacin . This suggests that 2-(3,4-dimethylphenyl)-7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine could be a promising candidate for developing new anti-inflammatory agents.
Anticancer Activity
The potential anticancer properties of this compound have been explored in various studies. Pyrazole derivatives are recognized for their ability to induce apoptosis in cancer cells and inhibit tumor growth. For example, related compounds have demonstrated significant cytotoxicity against multiple cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) with IC50 values ranging from 1.76 to 4.49 µM . The specific mechanisms of action may involve the modulation of signaling pathways associated with cell proliferation and survival.
Antimicrobial Effects
The antimicrobial activity of pyrazolo derivatives has also been documented. Compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. This property is crucial for developing new antibiotics in response to rising antibiotic resistance .
Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives
A systematic study involved synthesizing a series of pyrazole derivatives and evaluating their biological activities. Among these compounds, several exhibited superior anti-inflammatory effects compared to traditional COX inhibitors. The study concluded that modifications in the structure significantly impacted their efficacy and selectivity .
Case Study 2: Structure-Activity Relationship Analysis
In another investigation focused on structure-activity relationships (SAR), researchers assessed how variations in substituents on the pyrazole ring influenced anticancer activity. The findings revealed that specific functional groups could enhance potency against cancer cell lines while minimizing toxicity to normal cells .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The methoxy group at position 7 and electron-deficient aromatic regions enable SNAr reactions under specific conditions. For example:
-
Methoxy group displacement : The methoxy group can be replaced by nucleophiles (e.g., amines, thiols) under acidic or basic conditions. In oxazine derivatives, methoxy groups at activated positions are displaced by amines to form secondary amines .
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methoxy → Amine substitution | NH₃, H₂O, 80°C, 12h | 7-Amino derivative | 72–85% |
Cross-Coupling Reactions
The thiophen-3-yl and aromatic rings participate in palladium-catalyzed cross-coupling reactions:
-
Suzuki coupling : The bromo or iodo derivatives (if synthesized) undergo Suzuki coupling with aryl boronic acids to form biaryl systems .
-
Buchwald-Hartwig amination : Introduces amine functionalities at halogenated positions.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Thiophene C–H arylation | Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 100°C | 5-Arylthiophene derivative | 65–78% |
Oxazine Ring-Opening Reactions
The 1,3-oxazine ring undergoes ring-opening under acidic or reductive conditions:
-
Acid-mediated hydrolysis : Produces amino alcohol intermediates, which can cyclize further .
-
Catalytic hydrogenation : Reduces the oxazine ring to form dihydroquinoline analogs.
Electrophilic Substitution on Thiophene
The thiophen-3-yl group undergoes electrophilic sulfonation, nitration, or halogenation:
-
Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the α-position of thiophene .
-
Halogenation : NBS or Cl₂ generates halothiophene derivatives .
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Thiophene bromination | NBS, CCl₄, AIBN, 80°C | 5-(5-Bromothiophen-3-yl) derivative | 60% |
Functionalization of the 3,4-Dimethylphenyl Group
The electron-rich 3,4-dimethylphenyl moiety undergoes oxidation or Friedel-Crafts acylation:
-
Oxidation : KMnO₄ converts methyl groups to carboxylic acids .
-
Friedel-Crafts : Introduces acyl groups at the para position .
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl → Carboxylic acid | KMnO₄, H₂O, 100°C | 3,4-Dicarboxyphenyl derivative | 55% |
Condensation Reactions
The oxazine nitrogen participates in Mannich or Schiff base formation:
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Mannich base formation | HCHO, piperidine, H₂O, 25°C | N-Piperidinylmethyl derivative | 82% |
Key Mechanistic Insights:
-
Electronic effects : The oxazine ring’s electron-withdrawing nature activates adjacent positions for nucleophilic attack .
-
Steric effects : The 3,4-dimethylphenyl group directs electrophiles to the less hindered thiophene ring .
-
Catalyst role : Nanocatalysts (e.g., M-FER/TEPA/SO3H) enhance reaction efficiency in green syntheses .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing this compound, and how can intermediates be characterized?
- Methodological Answer : A multi-step synthesis approach is typically employed, involving condensation reactions to assemble the pyrazolo-oxazine core. Key steps include refluxing intermediates in ethanol or acetic anhydride (e.g., 2–12 hours) and purification via recrystallization (DMF/ethanol mixtures) . Intermediate characterization should involve -NMR, -NMR, IR spectroscopy, and mass spectrometry to confirm functional groups and molecular weights .
Q. How can researchers confirm the structural integrity of the synthesized compound?
- Methodological Answer : Use X-ray crystallography for definitive stereochemical confirmation. Complementary techniques include -NMR (to verify substituent positions and diastereotopic protons in the 5,10b-dihydro scaffold) and IR spectroscopy (to identify methoxy and thiophene moieties) . High-resolution mass spectrometry (HRMS) is critical for validating molecular formulas .
Q. What physicochemical properties should be prioritized for initial pharmacological screening?
- Methodological Answer : Assess lipophilicity (logP) via HPLC-based methods or computational tools like SwissADME. Solubility in aqueous buffers (e.g., PBS at pH 7.4) and stability under physiological conditions (37°C, 5% CO) are also critical. Compare these properties to reference drugs (e.g., celecoxib) to identify bioavailability challenges .
Advanced Research Questions
Q. How can reaction yields be optimized for intermediates with steric hindrance (e.g., 3,4-dimethylphenyl groups)?
- Methodological Answer : Steric hindrance can be mitigated using polar aprotic solvents (e.g., DMF) to enhance solubility and microwave-assisted synthesis to reduce reaction times. Catalytic systems like Pd/C or trifluoroacetic acid may improve cyclization efficiency. Monitor progress via TLC and optimize stoichiometry using Design of Experiments (DoE) frameworks .
Q. How should contradictory data in biological activity assays (e.g., COX-2 inhibition vs. cytotoxicity) be resolved?
- Methodological Answer : Conduct dose-response assays (IC determination) across multiple cell lines (e.g., RAW 264.7 macrophages, HEK293) to differentiate target-specific effects from off-target toxicity. Use molecular docking to validate binding affinity to COX-2’s active site and compare results with celecoxib’s binding profile .
Q. What strategies are recommended for integrating ADME/Tox profiling into early-stage research?
- Methodological Answer : Employ SwissADME or similar tools to predict drug-likeness (Lipinski’s Rule of Five) and cytochrome P450 interactions. Validate predictions with in vitro assays:
- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.
- Plasma protein binding : Use equilibrium dialysis to measure unbound fractions .
Experimental Design & Data Analysis
Q. How can researchers design a robust pharmacokinetic study for this compound?
- Methodological Answer : Use a randomized block design with split-plot arrangements to control variables like dose, administration route (oral vs. IV), and sampling timepoints. Replicate experiments across four independent trials to ensure statistical power. Analyze plasma concentration-time curves using non-compartmental modeling (WinNonlin®) .
Q. What analytical techniques are suitable for resolving spectral overlaps in NMR data (e.g., methoxy vs. thiophene protons)?
- Methodological Answer : Apply 2D NMR techniques (COSY, HSQC) to decouple overlapping signals. For ambiguous peaks, synthesize deuterated analogs or use variable-temperature NMR to exploit differential relaxation rates .
Theoretical Frameworks
Q. How should researchers link mechanistic studies to broader pharmacological hypotheses?
- Methodological Answer : Anchor experiments to a conceptual framework such as Structure-Activity Relationship (SAR) models. For example, correlate electron-donating substituents (e.g., methoxy groups) with enhanced target binding using density functional theory (DFT) calculations. Validate hypotheses with in vitro enzyme inhibition assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
